molecular formula C26H35NO4 B084857 Diprenorphine CAS No. 14357-78-9

Diprenorphine

Numéro de catalogue: B084857
Numéro CAS: 14357-78-9
Poids moléculaire: 425.6 g/mol
Clé InChI: OIJXLIIMXHRJJH-KNLIIKEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Opioid Receptor Ligand Development and Early Research Significance

The journey to understand the mechanisms of opioid action began long before the molecular identification of their receptors. In the mid-20th century, researchers proposed the existence of specific binding sites for opiate drugs based on the strict structural requirements for their analgesic activity. nih.govguidetopharmacology.org This conceptual framework was solidified in 1973 with the direct demonstration of stereospecific opioid binding sites in mammalian brain tissue using radioligand binding assays. nih.govnih.gov

This discovery period was followed by pharmacological studies that revealed the heterogeneity of these receptors. Evidence pointed towards multiple types of opioid receptors, leading to the initial classification of μ (mu), κ (kappa), and δ (delta) receptors, named after their prototypic ligands morphine, ketocyclazocine, and the mouse vas deferens tissue, respectively. guidetopharmacology.org

In this foundational era, the available pharmacological tools were often ligands with broad activity across the newly identified receptor types. Diprenorphine, a potent orvinol derivative first synthesized by Bentley and colleagues in the 1960s, emerged as a key compound. nih.gov Alongside other non-selective ligands like naloxone and etorphine, this compound was instrumental in the initial characterization and mapping of the total opioid receptor population in the central nervous system. taylorandfrancis.com Its high affinity and lack of selectivity for a single receptor subtype made it an ideal tool for labeling the entire family of opioid receptors then known, providing the first broad glimpses into their distribution. taylorandfrancis.com

Evolution of this compound's Role as a Pharmacological Probe in Opioid System Investigations

The utility of this compound as a research tool evolved significantly with the advent of radiolabeling techniques. The development of tritiated this compound ([³H]DPN) was a crucial advancement. mdpi.com Researchers utilized [³H]DPN in early in vitro and in vivo autoradiography studies to generate the first detailed maps of opioid receptor distribution in the rat brain. taylorandfrancis.commdpi.com These studies provided fundamental insights into the neuroanatomical localization of the opioid system.

A second major evolution in this compound's application came with the rise of non-invasive neuroimaging technologies, particularly Positron Emission Tomography (PET). The synthesis of carbon-11 labeled this compound ([¹¹C]DPN) in 1987 marked a milestone, establishing it as one of the first and most valuable PET radioligands for studying the brain's opioid system in living humans. nih.govmdpi.com

Research Data Tables

Table 1: Binding Affinity of this compound for Opioid Receptors

This table displays the inhibitor constant (Kᵢ) values for this compound at the three classical opioid receptors. Kᵢ is a measure of binding affinity; a lower value indicates a higher affinity. The data demonstrates this compound's high affinity and non-selective profile across the μ, δ, and κ receptors.

Receptor SubtypeKᵢ (nM) - Source 1 Kᵢ (nM) - Source 2 nih.gov
Mu (μ) Opioid Receptor0.0720.20
Delta (δ) Opioid Receptor0.230.18
Kappa (κ) Opioid Receptor0.0170.47

Table 2: Radiolabeled this compound Analogs in Research

This table summarizes the key radiolabeled forms of this compound and their primary applications in academic research.

RadioligandIsotopePrimary Research ApplicationKey Findings Enabled
[³H]this compoundTritium (³H)In vitro & in vivo autoradiographyInitial detailed mapping of opioid receptor distribution in animal CNS. taylorandfrancis.commdpi.com
[¹¹C]this compoundCarbon-11 (¹¹C)Positron Emission Tomography (PET)Non-invasive imaging and quantification of total opioid receptor density in the living human brain; studying endogenous opioid release. nih.govmdpi.com
[¹⁸F]this compoundFluorine-18 (¹⁸F)Positron Emission Tomography (PET)Development of a tracer with a longer half-life than ¹¹C for more extended imaging protocols. mdpi.comsnmjournals.org

Propriétés

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJXLIIMXHRJJH-KNLIIKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16808-86-9 (hydrochloride)
Record name Diprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00903941
Record name Diprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14357-78-9
Record name Diprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14357-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diprenorphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diprenorphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Interactions of Diprenorphine with Opioid Receptors

Ligand Binding Affinities and Selectivity Profiles

Equipotent High-Affinity Binding to Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors

Diprenorphine is characterized by its high affinity for all three major types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govresearchgate.netnih.govresearchgate.net Notably, its binding affinity is nearly equal across these receptor subtypes, establishing it as a non-selective opioid receptor ligand. wikipedia.orgsnmjournals.org This equipotent binding is a distinguishing feature of this compound's pharmacological profile.

Research has consistently demonstrated subnanomolar affinity of this compound for these receptors. For instance, in vitro binding assays using rat brain membranes have shown K_i_ values of 0.20 nM, 0.18 nM, and 0.47 nM for the μ, δ, and κ opioid receptors, respectively. nih.gov Other studies have reported K_i_ values of 0.072 nM for μ-opioid receptors, 0.23 nM for δ-opioid receptors, and 0.017 nM for κ-opioid receptors. rndsystems.com An indium-labeled DOTA conjugate of this compound also displayed high apparent affinities, with K_i_ values of 0.32 ± 0.037 nM for μ sites and 0.33 ± 0.036 nM for δ sites, and a slightly lower affinity for κ sites with a K_i_ of 1.68 ± 0.29 nM. snmjournals.org The high-affinity binding of [³H]this compound to human neuroblastoma cell membranes has been measured with a K_D_ value of 0.46 ± 0.13 nM. capes.gov.br

Comparative Binding Characteristics with Other Opioid Receptor Ligands

When compared to other opioid receptor ligands, this compound's high, non-selective affinity stands out. For example, naloxone, a commonly used opioid antagonist, also binds to all three receptor types but with varying affinities. fda.gov Studies have shown that naloxone inhibits [³H]this compound binding with K_i_ values of 7 nM for human mu-opioid receptors, 8 nM for mouse delta-opioid receptors, and 4 nM for human kappa-opioid receptors. fda.gov This indicates that this compound has a significantly higher affinity for these receptors compared to naloxone.

Similarly, naltrexone, another opioid antagonist, demonstrates high affinity for opioid receptors, but this compound is considered a more potent antagonist in certain contexts. wikipedia.orgbiorxiv.org Buprenorphine, a partial agonist at the μ-opioid receptor, also exhibits high affinity for opioid receptors, but its profile is distinct from this compound's non-selective antagonism. wikipedia.orgpainphysicianjournal.com The binding of the radiolabeled tracer [¹¹C]carfentanil, a potent μ-opioid agonist, can be displaced by this compound, highlighting the latter's potent binding characteristics. acs.org

The non-selective antagonist [³H]this compound is often used as a radioligand in competitive binding assays to determine the affinity of other opioid ligands. nih.govnih.govfda.govresearchgate.netmdpi.comfrontiersin.org For example, the binding of the selective δ-opioid receptor agonist DPDPE and the inverse agonist ICI-174864 has been characterized by their ability to competitively inhibit [³H]this compound binding. researchgate.net

Receptor Agonism and Antagonism Spectrum

This compound exhibits a mixed profile of agonist and antagonist activities at the different opioid receptors.

Partial Agonist Activity at Delta (δ) Opioid Receptors

Functional studies have confirmed that this compound acts as a partial agonist at δ-opioid receptors. nih.govnih.govresearchgate.net This means that while it binds to the receptor, it elicits a response that is lower than that of a full agonist. This partial agonist activity has been verified through G protein activation experiments. nih.govresearchgate.netresearchgate.net In some assays, this compound is described as a very weak partial agonist and may even behave as an antagonist. guidetopharmacology.org

Partial Agonist Activity at Kappa (κ) Opioid Receptors

Similar to its action at the δ-opioid receptor, this compound also demonstrates partial agonist activity at κ-opioid receptors. nih.govnih.govresearchgate.net This activity has also been confirmed in functional experiments measuring G protein activation. nih.govresearchgate.netresearchgate.net Because it possesses greater intrinsic activity at the κ-opioid receptor relative to the μ-opioid receptor, it can produce certain opioid effects like sedation. wikipedia.org

Antagonist Activity at Mu (μ) Opioid Receptors

In contrast to its activity at δ and κ receptors, this compound functions as a potent antagonist at the μ-opioid receptor. nih.govnih.govresearchgate.netrevvity.com This means it binds to the receptor but does not activate it, thereby blocking the action of μ-opioid agonists. nih.govresearchgate.net This antagonist activity at the μ-receptor, combined with its partial agonism at δ and κ receptors, contributes to its unique pharmacological profile. nih.govnih.gov

Functional Opioid Receptor Activation Studies (e.g., G-protein activation)

The interaction of this compound with opioid receptors has been further elucidated through functional assays that measure the activation of G-proteins, which are crucial intracellular signaling molecules coupled to opioid receptors. nih.gov These studies help to characterize the efficacy of a ligand – its ability to produce a biological response upon binding to a receptor.

One study confirmed that this compound is a partial agonist at delta- and kappa-opioid receptors and an antagonist at the mu-opioid receptor through G-protein activation experiments. nih.gov Another investigation using a [35S]GTPγS binding assay, which measures G-protein activation, found that this compound, along with morphine and fentanyl, were similarly efficacious at stimulating G-protein activation at 37°C, though less so than the full agonist etorphine. ucla.edu Interestingly, the efficacy of this compound and morphine in this assay was similar at both 0°C and 37°C. ucla.edu This contrasts with fentanyl, which showed no stimulation at 0°C but was as effective as morphine and this compound at 37°C. ucla.edunih.gov

These findings highlight that while this compound binds with high affinity to all three receptor types, its ability to activate them (its intrinsic activity) varies, behaving as a partial agonist at δ and κ receptors and an antagonist at the µ receptor. wikipedia.orgnih.gov This mixed pharmacological profile is a key characteristic of this compound.

Investigations into the Opioid Receptor Antagonist Profile and Mechanisms

This compound is widely recognized and utilized as a potent, non-selective opioid receptor antagonist. revvity.comtocris.com Its primary application in veterinary medicine is to reverse the profound effects of super-potent opioid analgesics like etorphine and carfentanil. wikipedia.org

The antagonist action of this compound stems from its ability to bind to opioid receptors with high affinity without initiating the full cellular response that an agonist would. wikipedia.orgnih.gov By occupying the receptor's binding site, it prevents agonists from binding and exerting their effects. drugbank.com This mechanism is fundamental to its use in reversing opioid-induced sedation and respiratory depression.

Studies have shown that this compound can effectively displace other opioid ligands from the receptors. For instance, in binding assays, this compound is used to displace radiolabeled ligands to determine the binding characteristics of other compounds. nih.govpnas.org Its non-selective nature means it can antagonize the effects of agonists at µ, δ, and κ receptors. drugbank.combiorxiv.org

Research has also explored the specific neurological contexts of this compound's antagonist activity. For example, studies have investigated its effects on vasopressin response, where its inhibitory action is thought to be mediated through a novel class of opioid receptors in the parabrachial nucleus. nih.gov This indicates that while its general mechanism is receptor blockade, the physiological consequences of this blockade can be complex and pathway-specific. Furthermore, in studies using conformational biosensors, this compound, as an antagonist, did not promote the active receptor state that interacts with intracellular signaling partners, unlike agonist ligands. elifesciences.org

Neuropharmacological Investigations of Diprenorphine

Mapping of Opioid Receptor Distribution in the Central Nervous System

The non-selective nature of diprenorphine has been pivotal in providing a total opioid receptor density map within the brain. This characteristic allows for a comprehensive visualization of the entire opioid system, which can then be compared with findings from more receptor-subtype-specific ligands.

Early In Vivo and In Vitro Radioligand Binding Studies

Prior to the widespread use of advanced imaging technologies like Positron Emission Tomography (PET), the initial mapping of opioid receptors was heavily reliant on in vivo and in vitro studies using radiolabeled ligands. Tritiated this compound ([³H]this compound) was a key radioligand in this era.

Early ex vivo autoradiography studies in rats using [³H]this compound demonstrated significant accumulation in brain regions known to be rich in opioid receptors. mdpi.com These areas included the striatum, locus coeruleus, substantia nigra pars compacta, and the substantia gelatinosa of the spinal cord. mdpi.com In vivo studies in rats further elaborated on these findings, showing that after subcutaneous administration, specifically bound [³H]this compound accounted for approximately 70% of the total radioactivity in the brain. nih.gov

These pioneering studies established the saturation and binding characteristics of this compound. In vivo binding sites in the rat brain were found to be saturable at a concentration of 25-30 picomoles per gram of brain tissue. nih.gov Interestingly, the in vitro binding capacity for [³H]this compound in fresh, untreated brain homogenates was also found to be around 30 pmol/g, though this value was reduced with standard membrane washing procedures, highlighting differences between in vivo and in vitro conditions. nih.gov

Table 1: Early Radioligand Binding Studies with this compound

Radioligand Study Type Key Findings Reference
[³H]this compound Ex vivo autoradiography (rat) High accumulation in striatum, locus coeruleus, substantia nigra pars compacta, substantia gelatinosa. mdpi.com
[³H]this compound In vivo binding (rat) 70% of total brain activity is specifically bound; saturable at 25-30 pmol/g brain. nih.gov
[³H]this compound In vitro binding (rat brain homogenate) Binding capacity of ~30 pmol/g in fresh homogenates. nih.gov
[(125)I]7α-O-IA-DPN In vitro binding (mouse brain) High affinity with an inhibition constant (Ki) of 0.4 ± 0.2 nM. nih.gov
[(125)I]7α-O-IA-DPN In vivo binding (mouse) Showed 63% specific binding. nih.gov

Further developments led to radioiodinated analogues, such as [(125)I]7α-O-iodoallyl this compound (7α-O-IA-DPN). In vitro binding studies with this compound in mouse brain membranes showed a high affinity for opioid receptors, with an inhibition constant (Ki) of 0.4 ± 0.2 nM. nih.gov Subsequent in vivo experiments in mice demonstrated 63% specific binding, and ex vivo autoradiography confirmed high uptake in opioid receptor-rich regions, suggesting its potential for single-photon emission computed tomography (SPECT) imaging. nih.gov

Positron Emission Tomography (PET) Imaging Applications

The advent of PET imaging revolutionized the study of neuroreceptors in the living human brain. This compound was among the first opioid ligands to be successfully labeled with a positron-emitting isotope, enabling non-invasive in vivo quantification of opioid receptor distribution and availability.

[¹¹C]this compound ([¹¹C]DPN), a non-selective antagonist, was one of the inaugural and most successful PET tracers for imaging the brain's opioid receptor system. mdpi.comresearchgate.net Its development marked a significant milestone, allowing for the in vivo study of all opioid receptor subtypes (mu, kappa, and delta) simultaneously. mdpi.comoup.com [¹¹C]DPN has been extensively used in human PET studies to investigate the opioid system's role in various conditions, including pain, epilepsy, and addiction. mdpi.comoup.comnih.gov

Despite its success, the short 20.4-minute half-life of Carbon-11 is a limitation. nih.gov This led to the development of an 18F-labeled analog, 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethylthis compound, commonly known as [¹⁸F]FE-DPN or [¹⁸F]FDPN. nih.govsnmjournals.org The longer half-life of Fluorine-18 (approximately 110 minutes) offers significant methodological advantages, including the potential for more extended scanning periods, flexible experimental designs like ligand displacement studies, and the ability for the tracer to be distributed to PET centers without an on-site cyclotron. snmjournals.orgsnmjournals.org

The synthesis of [¹⁸F]FE-DPN was initially complex, but newer precursors, such as TE-TDDPN (the "Henriksen precursor"), have been developed to simplify the radiosynthesis process, making it more accessible for research. abx.demdpi.com Studies have confirmed that [¹⁸F]FE-DPN binds with high affinity to opioid receptors and shows a binding pattern in the human brain equivalent to that of [¹¹C]DPN. nih.govsnmjournals.org While in vitro studies indicated that this compound binds non-selectively, recent in vivo evidence from studies using mu-opioid receptor knockout mice suggests that [¹⁸F]FE-DPN may preferentially bind to mu-opioid receptors in a living system. nih.gov

PET studies with this compound radiotracers allow for the quantitative analysis of opioid receptor availability in the brain. This is typically expressed as the binding potential (BP) or the volume of distribution (Vd or VT), which reflects the ratio of receptor density (Bmax) to the ligand's affinity (KD). nih.gov

Quantitative analysis involves dynamic PET scanning following the injection of the radiotracer, with arterial blood sampling to create an input function. oup.com Various kinetic modeling approaches, such as spectral analysis or multi-compartment models, are then applied to the data to generate parametric images of receptor binding. snmjournals.org For instance, studies with [¹⁸F]FE-DPN have shown that a two-tissue compartment model best characterizes the tracer's kinetics over a 120-minute scan. nih.govsnmjournals.org To ensure reliable estimates of the distribution volume, a scanning duration of at least 90 minutes is recommended for [¹⁸F]FE-DPN studies. snmjournals.org

These quantitative methods have been crucial in detecting subtle changes in receptor availability in various physiological and pathological states. However, the accuracy of these measurements, particularly in small brain structures like the hippocampus, can be affected by the partial-volume effect (PVE) due to the limited spatial resolution of PET scanners. nih.govkcl.ac.uk Recent research has demonstrated that applying PVE correction methods can reveal significant changes in [¹¹C]DPN binding that were not observable in uncorrected data, emphasizing the importance of advanced data analysis techniques. nih.govkcl.ac.uk

Development and Application of [11C]this compound and [18F]FE-Diprenorphine Radiotracers

Modulation of Endogenous Opioid Systems

A key application of this compound PET imaging is the in vivo study of the endogenous opioid system. By measuring changes in the availability of opioid receptors, researchers can infer the release of endogenous opioid peptides, such as endorphins and enkephalins, in response to various stimuli or in different disease states.

Studies on Endogenous Opioid Peptide Release and Receptor Occupancy

The principle behind these studies is based on competition. When endogenous opioids are released, they occupy their receptors, thereby reducing the number of available sites for the radiolabeled this compound to bind. This results in a measurable decrease in the PET signal (i.e., a reduction in BP or Vd). nih.govnih.gov This change in receptor binding is interpreted as evidence of heightened endogenous opioid activity. oup.com

Numerous [¹¹C]this compound PET studies have successfully demonstrated this phenomenon. For example, decreased [¹¹C]DPN binding has been observed in brain regions associated with pain processing during painful stimuli, suggesting the release of endogenous opioids as a natural analgesic response. oup.comfrontiersin.org Conversely, an increase in this compound binding has been noted after the relief of chronic pain, consistent with a reduction in tonic endogenous opioid release. nih.gov

These studies have provided direct in vivo evidence in humans for the dynamic role of the opioid system in various contexts:

Pain and Analgesia: Studies in patients with chronic pain conditions like rheumatoid arthritis and trigeminal neuralgia have shown reduced [¹¹C]DPN binding in areas like the cingulate cortex, thalamus, and basal ganglia, which normalizes after pain relief. oup.comnih.gov Acupuncture analgesia has also been linked to changes in [¹¹C]DPN binding in brain regions such as the orbitofrontal cortex, insula, and thalamus. nih.gov

Epilepsy: A regionally specific increase in [¹¹C]DPN availability has been observed in the temporal lobe following spontaneous seizures, suggesting a dynamic upregulation of opioid receptors as a potential endogenous anticonvulsant mechanism. researchgate.netoup.com

Vestibular Processing: Vestibular stimulation has been shown to induce a decrease in [¹⁸F]FE-DPN receptor availability in the posterior insular cortex, indicating that the opioidergic system is involved in central vestibular neurotransmission. nih.gov

It is important to note that while this compound is sensitive to these changes, some research suggests that agonist radiotracers like [¹¹C]carfentanil may be more sensitive than antagonist radiotracers like this compound for detecting endogenous opioid release, potentially due to factors like receptor internalization following agonist binding. nih.govnih.gov Nevertheless, this compound's non-selectivity provides a unique advantage by reflecting the global state of the entire opioid receptor system.

Table 2: Research Findings from this compound PET Studies

Study Area Radiotracer Condition/Stimulus Key Finding Implication Reference(s)
Chronic Pain [¹¹C]this compound Rheumatoid arthritis, Trigeminal neuralgia Decreased binding in frontal, insular, cingulate cortices, thalamus, and basal ganglia during pain. Heightened endogenous opioid release during chronic pain. oup.comnih.gov
Seizure Activity [¹¹C]this compound Post-spontaneous temporal lobe seizures Increased receptor availability in the ipsilateral temporal pole and fusiform gyrus. Dynamic upregulation of opioid receptors as a possible anticonvulsant mechanism. oup.comoup.com
Acupuncture [¹¹C]this compound Acupuncture analgesia Signal changes in orbitofrontal cortex, medial prefrontal cortex, insula, and thalamus. Endogenous opioid system mediates acupuncture analgesia. nih.gov
Vestibular System [¹⁸F]FE-Diprenorphine Caloric air stimulation Decreased receptor availability in the right posterior insular cortex. Opioidergic system is involved in modulating vestibular processing. nih.gov
Opioid Dependence [¹¹C]this compound Early abstinence Increased global opioid receptor availability compared to controls. Upregulation of opioid receptors or reduced endogenous opioid tone in early abstinence.

Competition Binding Models for Endogenous Ligand Displacement

This compound is a non-selective opioid receptor ligand that has been instrumental in neuropharmacological research, particularly in competition binding models designed to study the displacement of endogenous ligands. semanticscholar.orgmdpi.com These models utilize radiolabeled forms of this compound, such as [³H]this compound or [¹¹C]this compound, to quantify the binding characteristics of other compounds or to assess the in-vivo release of endogenous opioids. semanticscholar.orgmdpi.com

In competition binding assays, the radiolabeled this compound is incubated with cell membranes or tissue homogenates that express opioid receptors. The ability of an unlabeled compound (the competitor) to displace the radiolabeled this compound from the receptors is then measured. This allows for the determination of the competitor's binding affinity (Ki), which is the concentration of the competitor that will bind to 50% of the receptors in the absence of the radioligand.

Studies using [³H]this compound have been crucial in characterizing the binding profiles of various opioid ligands. For instance, in human neuroblastoma NMB cells, which express mu (µ), delta (δ), and kappa (κ) opioid receptors, [³H]this compound binding was displaced by selective agonists, revealing a receptor population of approximately 60% delta, 20% mu, and 20% kappa receptors. capes.gov.br In another example, competitive binding experiments with [³H]this compound in zebrafish brain membranes showed that endogenous peptides like Met-enkephalin and non-peptidic ligands like naloxone could effectively displace it, though with different affinities. oup.com

The use of [¹¹C]this compound in Positron Emission Tomography (PET) studies represents a powerful in-vivo application of the competition binding model. semanticscholar.orgnih.gov Changes in the binding potential (BP) of [¹¹C]this compound, which is a ratio of receptor density (Bmax) to binding affinity (KD), can indicate the displacement of the radioligand by endogenous opioids. nih.gov A decrease in [¹¹C]this compound binding is often interpreted as an increase in the synaptic concentration of endogenous opioids, which compete with the radiotracer for receptor binding sites. nih.govnih.gov This principle has been widely applied in studies of pain, where painful stimuli are shown to induce the release of endogenous opioids, leading to a reduction in [¹¹C]this compound binding in various brain regions. nih.govnih.govcapes.gov.br

Interactive Table: this compound Binding Properties

Radioligand Preparation Receptor Subtype Binding Affinity (K D ) Displacing Ligands (Examples) Ki Values Reference
[³H]this compound Human Neuroblastoma Cell Membranes µ, δ, κ 0.46 ± 0.13 nM DAMGO, DPDPE, U50,488H N/A capes.gov.br
[³H]this compound Zebrafish Brain Membranes (drDOR1) δ 3.4 nM Naloxone, Bremazocine, BW373U86 53.8 nM, 8.3 nM, 68.8 nM oup.com
[³H]this compound Zebrafish Brain Membranes (drDOR2) δ 3.42 nM Met-enkephalin, Naloxone, BW373U86 45 nM, 88 nM, 1 µM oup.com
[³H]this compound Zebrafish Brain Membranes (drKOR) κ 0.8 nM Naloxone, Bremazocine, Dynorphin A 21.16 nM, 1.43 nM, 15.60 nM oup.com
[¹¹C]this compound Human Brain (in vivo PET) µ, δ, κ N/A Endogenous Opioids N/A nih.gov

Role in Neurological and Psychiatric Research Models

This compound, particularly its radiolabeled form [¹¹C]this compound, has been a valuable tool in Positron Emission Tomography (PET) studies to investigate the role of the endogenous opioid system in pain processing and chronic pain conditions. capes.gov.brnih.gov These studies have consistently demonstrated alterations in opioid receptor availability in patients suffering from various chronic pain syndromes, including rheumatoid arthritis, trigeminal neuralgia, central post-stroke pain, and chronic back pain. capes.gov.brjneurosci.orgopenrepository.com

A common finding in chronic pain states is a decrease in [¹¹C]this compound binding potential in brain regions integral to the pain network, such as the thalamus, insula, prefrontal cortex, and anterior cingulate cortex. nih.govoup.com This reduction in binding is hypothesized to reflect an increased release of endogenous opioids, which then occupy the receptors and compete with the injected radioligand. nih.gov For example, studies in patients with rheumatoid arthritis and central neuropathic pain have shown reduced [¹¹C]this compound binding in these areas compared to healthy controls or during pain-free periods. harvard.edu Conversely, after successful surgical relief of trigeminal neuralgia pain, an increase in [¹¹C]this compound binding potential was observed, suggesting a normalization of endogenous opioid activity following the cessation of chronic pain signals. nih.gov

These findings from human PET studies are supported by animal models. For instance, rats with spared nerve injury, a model for neuropathic pain, showed a reduction in the binding of a fluorinated analog of this compound, [¹⁸F]FDPN, in the striatum, motor cortex, and insular cortex. nih.gov This suggests that the nerve injury itself can cause a reduction in opioid receptor availability. nih.gov The collective evidence from these studies indicates that chronic pain is associated with significant and dynamic changes in the endogenous opioid system, and this compound-based imaging has been crucial in elucidating these complex interactions in vivo. capes.gov.brnih.gov

The endogenous opioid system, particularly within the basal ganglia, is implicated in the control of movement, and its dysfunction is thought to contribute to the pathophysiology of movement disorders. oup.comoup.com PET studies using [¹¹C]this compound have provided in-vivo evidence of altered opioid receptor availability in conditions like Huntington's disease (HD) and Parkinson's disease (PD). oup.com

In patients with Huntington's disease, a neurodegenerative disorder characterized by hyperkinetic movements, studies have consistently reported reduced [¹¹C]this compound binding in the striatum (caudate and putamen). iospress.comsnmjournals.orgnih.gov One study comparing different analytical methods found significant decreases in caudate and putamen opioid binding in HD patients, with reductions ranging from 20% to over 30% depending on the analysis technique. nih.gov These findings were confirmed by statistical parametric mapping (SPM), which also revealed non-hypothesized binding changes in the cingulate, prefrontal, and thalamic areas. nih.gov The reduction in striatal opioid receptors is thought to be less pronounced than the changes observed in dopaminergic imaging, suggesting a relative preservation of these receptors through the course of the disease. iospress.com

In Parkinson's disease, research has focused on the role of the opioid system in the development of levodopa-induced dyskinesias, a common complication of long-term treatment. bcmj.orgau.dk Studies using [¹¹C]this compound PET have found significantly reduced striatal and thalamic opioid binding in PD patients who experience dyskinesias, but not in non-dyskinetic patients. au.dk SPM analysis further revealed decreased binding in the cingulate cortex and increased binding in the prefrontal cortex of dyskinetic patients. au.dk These findings support the hypothesis that altered opioid transmission is a key part of the pathophysiology of levodopa-induced dyskinesias in PD. oup.comau.dk No significant differences in this compound binding were found between akinetic-rigid PD patients and controls, suggesting the alterations are more closely linked to the hyperkinetic complications of treatment rather than the primary disease process itself. oup.com

Endogenous opioids are believed to play a role in seizure termination. researchgate.netoup.com Research using [¹¹C]this compound PET has provided evidence for dynamic changes in opioid neurotransmission during and after epileptic seizures in humans. researchgate.netoup.com

Studies in patients with reading epilepsy, a form of reflex epilepsy where seizures are triggered by reading, have been particularly insightful. medlink.comnih.govnih.gov Using [¹¹C]this compound PET, researchers have observed peri-ictal (during or immediately around the time of a seizure) decreases in opioid receptor binding. medlink.comnih.gov In one case report, PET scans revealed decreased [¹¹C]this compound binding in both temporal lobes and the left frontal lobe during reading-induced seizures, confirming that the abnormal activity occurs within the neural network responsible for reading. nih.gov

A subsequent study investigated a group of patients with the myoclonic type of reading epilepsy. nih.gov When patients read a scientific paper (activation task) compared to reading a string of symbols (baseline), there was a significant decrease in [¹¹C]this compound binding in the left parieto-temporo-occipital cortex. nih.gov This finding strongly suggests a focal release of endogenous opioids in the brain region specifically activated by the seizure-inducing task. nih.gov The interpretation is that this opioid release is a mechanism involved in the termination of these partial seizures. nih.gov Furthermore, studies in temporal lobe epilepsy have shown increased [¹¹C]this compound binding in the hours following a spontaneous seizure, which may reflect a post-ictal upregulation of opioid receptors. researchgate.netoup.com

The opioid system is increasingly recognized for its role in mood regulation, and this compound has been utilized in research exploring its involvement in mood disorders like Major Depressive Disorder (MDD) and cluster headache.

Recent preclinical studies have highlighted the potential of this compound in the context of MDD. nih.gov In mouse models, an acute dose of this compound produced antidepressant-like effects in behavioral tests such as the tail suspension test. nih.gov These effects were found to be mediated by its action at the delta-opioid receptor, as they were blocked by a delta-selective antagonist. nih.gov Functionally, this compound acts as a mu-opioid receptor antagonist and a partial agonist at both delta- and kappa-opioid receptors. nih.gov This unique pharmacological profile suggests that compounds like this compound could be explored as novel, rapidly acting antidepressants. nih.gov

In the context of headache disorders, [¹¹C]this compound PET has been used to investigate the pathophysiology of cluster headache, a severe pain syndrome with cyclical patterns. nih.govnih.govbrieflands.com Studies in cluster headache patients have revealed decreased [¹¹C]this compound binding in the pineal gland compared to healthy volunteers. nih.govnih.govneurology.org Additionally, an inverse relationship was found between the duration of the cluster headache disorder and opioid receptor availability in the ipsilateral hypothalamus and the anterior cingulate cortex. nih.govneurology.orgtaylorandfrancis.com Given the role of the hypothalamus and pineal gland in generating circadian rhythms and the fact that opioids can modulate melatonin secretion, these findings suggest that the pathophysiology of cluster headache may be related to dysfunction in opioidergic circuits that regulate the biological clock. nih.govbrieflands.comneurology.org

The endogenous opioid system is known to modulate various neuroendocrine functions, including the secretion of hormones from the pituitary and pineal glands. While direct studies focusing solely on this compound's effect on vasopressin are limited in the reviewed literature, its use in investigating conditions with neuroendocrine components, like cluster headache, provides indirect evidence of its utility in this area of research.

The hypothalamus, a key region for neuroendocrine control and vasopressin secretion, shows altered opioid receptor availability in cluster headache patients as measured by [¹¹C]this compound PET. nih.govneurology.org Specifically, a negative correlation has been observed between the duration of cluster headache and opioid receptor binding in the hypothalamus. nih.govneurology.org This region is critically involved in the regulation of circadian rhythms and has anatomical connections to the trigeminal nucleus, which is central to the pain of a cluster attack. brieflands.com

Furthermore, opioids are known to influence the secretion of melatonin from the pineal gland, another structure implicated in cluster headache pathophysiology where altered [¹¹C]this compound binding has been found. neurology.org Both vasopressin and melatonin are linked to the regulation of the body's biological clock, which is often disrupted in cluster headache. The observed changes in opioid receptor binding in these key neuroendocrine structures, visualized using this compound, underscore the involvement of the opioid system in the neuroendocrine dysregulation seen in this disorder. This highlights the potential of this compound as a research tool to explore the intricate links between opioid signaling and hormonal regulation in various physiological and pathological states.

Behavioral Pharmacology of Diprenorphine

Modulation of Locomotor Activity and Motor Control

Diprenorphine's impact on locomotor activity and motor control is not straightforward and often depends on the species being studied and the specific experimental conditions. In rats tested in pairs, this compound has been observed to cause significant decreases in fine motor activity. nih.gov Conversely, in mice tested individually, it has been shown to significantly enhance locomotor activity. nih.gov This highlights a species-dependent effect on motor control.

When studied in conjunction with stimulants, this compound's effects vary. In guinea pigs, it significantly suppresses locomotor activity, with smaller doses paradoxically causing greater suppression. nih.gov It also reduces amphetamine-stimulated behavior in this species. nih.gov However, in rats, this compound shows no effect on amphetamine-stimulated activity. nih.gov Further studies in rats have indicated that higher doses of this compound can attenuate amphetamine-induced hyperactivity. nih.gov The compound has also been noted to slightly attenuate amphetamine-induced stereotypy but can potentiate stereotypy induced by apomorphine. nih.gov In horses, this compound, along with other opioid antagonists, has been shown to eliminate crib-biting, a stereotypic behavior, for several hours. auburn.eduresearchgate.net

The endogenous opioid system is known to play a role in the regulation of motor function, with high concentrations of endogenous opioid peptides found in the basal ganglia. oup.com Exogenously administered opioid agonists are typically associated with an increase in motor activity. oup.com

Drug Discrimination Paradigms and Discriminative Stimulus Properties

Drug discrimination studies are a valuable tool for characterizing the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug.

In non-opioid-dependent pigeons trained to discriminate naloxone, this compound produced only intermediate levels of naloxone-appropriate responding, suggesting its discriminative stimulus effects are distinguishable from those of a pure antagonist like naloxone under these conditions. nih.gov However, in rats trained to discriminate this compound from distilled water using a conditioned taste aversion method, other opiate antagonists like naltrexone and naloxone, as well as the mixed agonist/antagonist nalorphine, substituted for the this compound stimulus. nih.gov In contrast, the opiate agonist morphine and the non-opiate pentobarbital did not substitute for this compound. nih.gov This suggests that the discriminative stimulus properties of this compound are mediated by its antagonist actions, likely through the blockade of endogenous opioid activity. nih.gov

Further studies in rats have shown that in animals trained to discriminate the withdrawal state from acute morphine dependence (precipitated by naltrexone), this compound, which has no intrinsic efficacy at mu-opioid receptors, completely substituted for naltrexone. nih.gov This indicates that this compound can produce interoceptive stimuli similar to those of naltrexone in the context of opioid withdrawal.

The following table summarizes the substitution patterns for this compound in drug discrimination studies:

Training DrugTest DrugSpeciesResultCitation
NaloxoneThis compoundPigeonIntermediate Substitution nih.gov
This compoundNaltrexoneRatFull Substitution nih.gov
This compoundNaloxoneRatFull Substitution nih.gov
This compoundNalorphineRatFull Substitution nih.gov
This compoundMorphineRatNo Substitution nih.gov
This compoundPentobarbitalRatNo Substitution nih.gov
Morphine -> NaltrexoneThis compound (for Naltrexone)RatFull Substitution nih.gov

Studies on Food-Reinforced Responding and Operant Behavior

This compound's effects on behavior maintained by food reinforcement have been investigated in various operant conditioning paradigms. In rats responding under a multiple-component schedule with both unpunished and punished periods, this compound did not affect unpunished responding but dose-dependently increased punished responding. nih.gov This suggests a potential anti-conflict or anxiolytic-like effect under these specific conditions.

In squirrel monkeys responding under a multiple fixed-ratio, fixed-interval schedule of food presentation, this compound produced dose-dependent decreases in response rates in a manner similar to buprenorphine, although it was less potent and had a shorter duration of action. nih.gov In macaque monkeys, initial administration of this compound caused a marked suppression of food-maintained responding. nih.gov However, with repeated daily administration, tolerance developed, and responding recovered within eight days. nih.gov

Studies in rats trained to lever-press for intracranial self-stimulation (ICSS) on a fixed-ratio schedule showed that high doses of this compound significantly reduced response rates. nih.gov However, on a continuous reinforcement schedule, this compound had no effect on response rates. nih.gov

The table below outlines the effects of this compound on food-reinforced responding in different species and paradigms:

SpeciesScheduleEffect on RespondingCitation
RatMultiple Variable-Interval (unpunished)No effect nih.gov
RatMultiple Variable-Interval (punished)Increased responding nih.gov
Squirrel MonkeyMultiple Fixed-Ratio, Fixed-IntervalDecreased responding nih.gov
Macaque MonkeySecond Order (FR 4 VR 16:S)Initial suppression, then tolerance nih.gov
RatFixed-Ratio (ICSS)Decreased responding (high doses) nih.gov
RatContinuous Reinforcement (ICSS)No effect nih.gov

Comparative Behavioral Effects with Opioid Agonists and Antagonists

Comparing the behavioral effects of this compound with other opioid agonists and antagonists helps to delineate its unique pharmacological profile.

Versus Naloxone: In rats tested in pairs, both naloxone and this compound decreased motor activity, but naloxone affected both fine and gross activity, while this compound only significantly decreased fine activity. nih.gov In mice tested individually, this compound enhanced activity, whereas naloxone produced non-significant decreases. nih.gov In studies on amphetamine-stimulated behavior in guinea pigs, this compound significantly suppressed locomotor activity, while naloxone had a non-significant effect. nih.gov In rats, however, naloxone reduced amphetamine-stimulated behavior, while this compound had no effect. nih.gov In drug discrimination studies, naloxone fully substitutes for a this compound cue in rats. nih.gov In rats responding for intracranial self-stimulation on a fixed-ratio schedule, both drugs reduced response rates, but the reduction by naloxone was greater. nih.gov

Versus Buprenorphine: In squirrel monkeys responding for food, both this compound and buprenorphine decreased response rates, but this compound was less potent and had a shorter duration of action. nih.gov Decreases in responding induced by buprenorphine were antagonized by naloxone, whereas those induced by this compound were not. nih.gov In macaque monkeys, tolerance to the response-suppressing effects of both drugs developed, but recovery was faster for buprenorphine (four days) than for this compound (eight days). nih.gov

Versus Morphine: In drug discrimination studies in rats, morphine does not substitute for a this compound cue. nih.gov In pigeons, this compound was found to be a less effective antagonist of morphine's rate-suppressing effects compared to other antagonists like naltrexone and naloxone. nih.gov In squirrel monkeys, both naloxone and this compound antagonized morphine-induced decreases in responding. nih.gov

Species-Specific Differences in Behavioral Responses to this compound

The behavioral effects of this compound can vary significantly across different species, likely reflecting differences in the distribution and subtypes of opioid receptors. nih.gov

Rats vs. Mice: In rats, this compound tends to decrease fine motor activity, especially when tested in pairs. nih.gov In contrast, in mice tested individually, this compound significantly increases locomotor activity. nih.gov Furthermore, this compound attenuates amphetamine-induced hyperactivity in rats at high doses, but it has no effect on amphetamine-stimulated activity in rats in another study, while it reduces it in guinea pigs. nih.govnih.gov

Rats vs. Guinea Pigs: this compound significantly suppresses locomotor activity and reduces amphetamine-stimulated behavior in guinea pigs. nih.gov In rats, this compound's effects on spontaneous and amphetamine-stimulated activity are less consistent, with some studies showing a decrease in fine motor activity or attenuation of hyperactivity at high doses, and others showing no effect on amphetamine-stimulated behavior. nih.govnih.govnih.gov These differences may be attributable to variations in opioid receptor subtype distribution between the two species. nih.gov

Rats vs. Pigeons: In drug discrimination paradigms, the outcomes can differ. In pigeons trained to discriminate naloxone, this compound only partially generalized. nih.gov However, in rats trained to discriminate this compound, naloxone fully generalized. nih.gov

Primates (Squirrel and Macaque Monkeys): In squirrel monkeys, this compound decreases food-reinforced responding. nih.gov In macaque monkeys, an initial suppression of food-maintained responding is followed by the development of tolerance with repeated administration. nih.gov

These species-specific differences underscore the importance of considering the animal model when interpreting the behavioral pharmacology of this compound.

Chemical Synthesis and Structure-activity Relationship Sar Research of Diprenorphine

Synthetic Routes and Optimization Strategies for Diprenorphine and Analogs

The synthesis of this compound and its analogs often originates from thebaine, a natural opium alkaloid. tandfonline.com A common and pivotal step in these synthetic pathways is the Diels-Alder reaction, a [4+2] cycloaddition. In the case of this compound synthesis, thebaine reacts with a dienophile like methyl vinyl ketone in a process that is both regio- and stereoselective, primarily yielding the 7α-acetyl derivative. tandfonline.com

Subsequent steps in the synthesis of this compound analogs involve several key transformations:

N-demethylation: The removal of the methyl group from the nitrogen atom is a crucial step to allow for the introduction of other substituents. tandfonline.com

N-alkylation: Introduction of various alkyl or other functional groups at the nitrogen position is a common strategy to modulate the pharmacological profile of the resulting analog. tandfonline.com

O-demethylation: Removal of methyl groups from the phenolic ether functionalities can also influence receptor binding and activity. tandfonline.com

Grignard Reaction: This reaction is often employed to introduce specific side chains, such as the tertiary alcohol moiety characteristic of this compound. researchgate.net

Researchers have developed and optimized various synthetic routes to improve yields and create novel analogs. For instance, new N-substituted this compound analogues have been synthesized from intermediates like N-formyl-N-demethylthebaine and N-benzyl-N-demethylthebaine. tandfonline.com The separation of stereoisomers, such as thevinone and β-thevinone, is also a critical aspect of these synthetic strategies. tandfonline.comtandfonline.comresearchgate.net

A significant area of optimization has been in the radiosynthesis of this compound analogs for use in Positron Emission Tomography (PET) imaging. abx.denih.govresearchgate.net For example, a one-pot, two-step nucleophilic radiosynthesis method was developed for 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) using a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN). abx.denih.govresearchgate.net This optimized method enhances the accessibility of [¹⁸F]FE-DPN for PET studies of opioid receptors. nih.govresearchgate.netmdpi.com The synthesis of [¹⁸F]FE-DPN has been automated, achieving high radiochemical purity and molar activity. nih.govresearchgate.netmdpi.com

The table below summarizes some of the key synthetic strategies and intermediates in the preparation of this compound and its analogs.

Synthetic Step/Strategy Starting Material/Intermediate Reagents/Conditions Product/Analog Reference
Diels-Alder ReactionThebaineMethyl vinyl ketone7α-acetyl derivative tandfonline.com
N-demethylationβ-dihydrothevinoneDiethyl azodicarboxylate (DEAD)N-demethylated intermediate tandfonline.com
N-alkylationN-demethylated intermediateAlkylating agentsN-substituted this compound analogs tandfonline.com
Radiosynthesis6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN)[¹⁸F]fluoride6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) abx.denih.govresearchgate.net
Grignard ReactionThevinone derivativeMethylmagnesium iodideTertiary alcohol moiety researchgate.net

Investigation of Structural Modifications and Their Impact on Opioid Receptor Activity and Selectivity

The structure-activity relationship (SAR) of this compound and its analogs is a field of intense study, aiming to understand how specific structural features influence their interaction with opioid receptors. Modifications at various positions of the morphinan scaffold can dramatically alter a compound's affinity, selectivity, and efficacy (i.e., whether it acts as an agonist, antagonist, or partial agonist).

N-Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of pharmacological activity. The cyclopropylmethyl group in this compound is a key feature contributing to its antagonist properties. researchgate.net Replacing this group can modulate the activity. For instance, the development of N-substituted 7β-diprenorphine derivatives has been a strategy to explore the SAR of morphine alkaloids. tandfonline.comtandfonline.comresearchgate.net

C6-Oxygen Position: Modifications at the C6-oxygen position have been explored, particularly for developing radiolabeled ligands for PET imaging. nih.gov The synthesis of 6-O-[¹⁸F]fluoroethyl-diprenorphine ([¹⁸F]FDPN) demonstrates that this position can be functionalized without abolishing receptor binding. nih.gov

C7-Side Chain: The nature of the side chain at the C7 position also influences receptor interaction. The hydroxyl group on the this compound molecule affects its conformation, which in turn may affect its ability to bind to the μ-opioid receptor. biosynth.com

Phenolic Group: Modifications of the phenolic group in morphinans have been shown to affect binding affinity, with different effects on the various opioid receptor subtypes. nih.gov

The following table provides examples of structural modifications and their observed impact on opioid receptor activity.

Compound/Analog Structural Modification Impact on Opioid Receptor Activity/Selectivity Reference
This compoundCyclopropylmethyl group on nitrogenPotent, non-selective antagonist drugbank.comnih.gov
BuprenorphineDifferent N-substituent and C7-side chainPartial μ-opioid receptor agonist and κ-opioid receptor antagonist nih.gov
NorbuprenorphineLacks the cyclopropylmethyl groupHigh-efficacy agonist at the μ-opioid receptor researchgate.netnih.gov
[¹⁸F]FE-DPNFluoroethyl group at C6-oxygenRetains high affinity for opioid receptors, suitable for PET imaging abx.denih.gov
LP1 DerivativesModifications on the N-substituent of a normetazocine scaffoldAltered affinity and efficacy at MOR, DOR, and KOR mdpi.com

Metabolism and Excretion Research of Diprenorphine

Identification and Characterization of Radiometabolites in Biological Systems

Diprenorphine undergoes significant metabolism in the body. researchgate.net Studies utilizing radiolabeled versions of this compound, such as [¹¹C]this compound, have been instrumental in tracking its transformation and identifying its metabolites.

One of the primary metabolites identified is this compound-3-glucuronide. researchgate.netresearchgate.netnih.gov This has been confirmed through in vivo studies and in vitro experiments using human liver microsomes, which contain the enzymes responsible for drug metabolism. researchgate.netresearchgate.netnih.gov The formation of this glucuronide conjugate is a common pathway for the detoxification and elimination of opioid compounds. nih.gov

Research has shown that [¹¹C]this compound is rapidly metabolized in baboon plasma. researchgate.net Similarly, another radiolabeled variant, [¹⁸F]fluoroethyl-diprenorphine, also experiences rapid metabolism. researchgate.net In mice, radiometabolites of [¹⁸F]fluoroethyl-diprenorphine accounted for a significant portion of the radioactive signal in the brain shortly after administration. researchgate.net

The stability of the radiolabel is a critical factor in these studies. For instance, this compound labeled at the N-17 position with ¹¹C was found to be susceptible to N-dealkylation, which could lead to the loss of the radioactive tag. researchgate.net This highlights the importance of the labeling position in designing radiotracers for metabolic studies.

In silico predictions of this compound metabolism have shown a high degree of agreement with experimental findings from hepatic microsomal digestion, particularly in predicting the formation of this compound-3-glucuronide. researchgate.netresearchgate.netnih.gov

Table 1: Identified Radiometabolites of this compound

RadiotracerIdentified MetaboliteBiological System
[¹¹C]this compoundThis compound-3-glucuronideHuman liver microsomes, In vivo
[¹¹C]this compoundRapidly metabolizedBaboon plasma
[¹⁸F]fluoroethyl-diprenorphineRapidly metabolizedIn vivo (general)

Analytical Methodologies for Metabolic Profiling (e.g., Solid-Phase Extraction, HPLC, Mass Spectrometry)

A combination of advanced analytical techniques is employed to isolate, identify, and quantify this compound and its metabolites from complex biological matrices like plasma and tissue.

Solid-Phase Extraction (SPE): This technique is a cornerstone for sample clean-up and concentration of analytes. researchgate.netnih.govlcms.cz Research has demonstrated the effectiveness of in-line SPE coupled with other analytical methods for the measurement of [¹¹C]this compound and its radiometabolites. researchgate.netnih.gov Different stationary phases for SPE cartridges, such as C4, phenyl, and C18, have been evaluated for their efficiency in retaining and eluting this compound and its metabolites. researchgate.netnih.gov Studies have concluded that a C18 stationary phase is optimal for this purpose. researchgate.netnih.gov SPE is crucial for removing excess precursors in the synthesis of radiolabeled this compound, such as in the production of 2-[¹⁸F]fluoroethyl tosylate for creating [¹⁸F]fluoroethylthis compound. mdpi.com

High-Pressure Liquid Chromatography (HPLC): HPLC, particularly radio-HPLC, is the primary method for separating the parent drug from its various metabolites. researchgate.netnih.gov For the quality control of radiolabeled compounds like [¹⁸F]FE-DPN, specific analytical HPLC methods have been developed. mdpi.com These methods often use a C18 column with a gradient elution system, for example, with acetonitrile and ammonium formate buffer as the mobile phase. mdpi.comspectroscopyonline.com The retention times of the different compounds under specific HPLC conditions allow for their separation and subsequent quantification. nih.gov

Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides highly sensitive and specific detection and identification of compounds. spectroscopyonline.commdpi.com For instance, matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been used to analyze the in vivo metabolism of [¹¹C]this compound after digestion by hepatic microsomes. researchgate.netresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of ions, providing structural information that is crucial for the definitive identification of metabolites. mdpi.com

Table 2: Key Analytical Techniques and Their Applications in this compound Metabolic Research

Analytical TechniqueApplicationKey Findings/Parameters
Solid-Phase Extraction (SPE)Sample purification and concentration of this compound and its metabolites.C18 stationary phase found to be optimal for retention and elution. researchgate.netnih.gov
High-Pressure Liquid Chromatography (HPLC)Separation of parent drug from metabolites.Gradient elution with C18 columns is commonly used. mdpi.comspectroscopyonline.com
Mass Spectrometry (MS)Detection and structural identification of metabolites.MALDI-MS and LC-MS/MS are used for high-sensitivity analysis. researchgate.netnih.govmdpi.com

Advanced Research Methodologies and Animal Models in Diprenorphine Studies

In Vitro Receptor Binding Assays (e.g., Saturation, Competition, Displacement)

In the study of diprenorphine, in vitro receptor binding assays are fundamental tools for characterizing its interaction with opioid receptors. These assays, typically using radiolabeled this compound ([³H]this compound), allow for the detailed examination of its binding properties, including affinity and receptor density, in various tissues and cell preparations. revvity.com

Saturation binding assays are employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). In these experiments, membrane preparations are incubated with increasing concentrations of [³H]this compound until saturation is reached. For instance, studies using rat brain membranes have determined the Kd of [³H]this compound to be 0.23 nM with a Bmax of 530 fmol/mg protein. nih.gov Similarly, in membranes from stably transfected HEK293 cells expressing the zebrafish ZFOR3 receptor, [³H]this compound binding showed a Kd of 1.05 ± 0.26 nM and a Bmax of 2866.5 ± 327.5 fmol/mg protein. researchgate.net In another study with a different zebrafish opioid receptor (ZFOR4) expressed in HEK293 cells, [³H]this compound displayed a Kd of approximately 3.42 nM and a Bmax of 6231 fmol/mg protein. researchgate.net

Competition binding assays are utilized to determine the affinity (Ki) of unlabeled compounds by measuring their ability to displace the binding of a fixed concentration of [³H]this compound. This method is crucial for screening new compounds and understanding the selectivity of this compound itself. For example, this compound has been shown to have nearly equal, subnanomolar affinities for the µ, δ, and κ opioid receptors, with Ki values of 0.20 nM, 0.18 nM, and 0.47 nM, respectively. nih.gov This demonstrates its non-selective profile. In studies on porcine enteric neuronal membranes, [³H]this compound binding was displaced by the non-selective antagonist naloxone. Competition assays have also been used to characterize novel compounds, such as BU09059, by determining their affinity for opioid receptors using [³H]this compound. acs.org Furthermore, various steroids and other drugs have been screened for their ability to inhibit [³H]this compound binding in mouse brain membranes. nih.gov

Displacement assays , a form of competition assay, are specifically designed to investigate the interaction of different ligands with the receptor. In zebrafish brain, for example, it was observed that certain native peptides could displace up to 74% of [³H]this compound binding, suggesting a different binding interaction compared to rat brain where displacement was almost complete. researchgate.net These assays are also used to characterize the binding of various peptidic and non-peptidic ligands in zebrafish, showing effective displacement of [³H]this compound with varying affinities. oup.com

ParameterValueTissue/Cell TypeReference
Kd 0.23 nMRat brain membranes nih.gov
Bmax 530 fmol/mg proteinRat brain membranes nih.gov
Ki (µ-receptor) 0.20 nMRat brain membranes nih.gov
Ki (δ-receptor) 0.18 nMRat brain membranes nih.gov
Ki (κ-receptor) 0.47 nMRat brain membranes nih.gov
Kd 1.05 ± 0.26 nMHEK293 cells (ZFOR3) researchgate.net
Bmax 2866.5 ± 327.5 fmol/mg proteinHEK293 cells (ZFOR3) researchgate.net
Kd ~3.42 nMHEK293 cells (ZFOR4) researchgate.net
Bmax 6231 fmol/mg proteinHEK293 cells (ZFOR4) researchgate.net

In Vivo Receptor Autoradiography and Quantitative Imaging Techniques

In vivo receptor autoradiography with [³H]this compound has been a pivotal technique for visualizing the distribution of opiate receptors within the brain. pnas.orgnih.gov This method involves systemically administering the radiolabeled ligand to an animal, followed by brain extraction and autoradiographic imaging to map the location of the bound radiotracer. nih.gov Early studies successfully used [³H]this compound to label opiate receptor sites in the rat brain, providing the first detailed maps of their distribution. taylorandfrancis.com

These studies revealed discrete and high-density localization of opiate receptors in numerous brain regions, including the locus coeruleus, the substantia gelatinosa of the spinal cord, and clustered within the caudate-putamen, amygdala, and parts of the periventricular gray matter. pnas.org The technique is sensitive enough to detect changes in receptor occupancy due to endogenous opioid release. For example, stress-inducing conditions in rats, such as prolonged intermittent footshock, were shown to decrease specific [³H]this compound binding in areas implicated in pain modulation like the periaqueductal gray and thalamic nuclei. nih.gov

Quantitative imaging techniques are essential for analyzing the data generated from autoradiography and other imaging modalities. These methods allow for the quantification of receptor density and occupancy. For instance, in in vivo binding studies in rats, it was found that the binding sites for [³H]this compound were saturable at approximately 25-30 pmol/g of brain tissue. nih.gov The development of quantitative imaging for "transmissionless" PET cameras aims to provide image reconstruction free of parallax error with uniform spatial and energy resolution. hug.ch

Brain RegionReceptor DensityMethodReference
Locus CoeruleusVery HighIn vivo autoradiography with [³H]this compound pnas.org
Substantia GelatinosaVery HighIn vivo autoradiography with [³H]this compound pnas.org
Caudate-PutamenVery High (in clusters)In vivo autoradiography with [³H]this compound pnas.org
AmygdalaVery High (in clusters)In vivo autoradiography with [³H]this compound pnas.org
Periventricular Gray MatterVery High (parts)In vivo autoradiography with [³H]this compound pnas.org

Neuroimaging Techniques (e.g., PET, fMRI) in Functional Brain Studies

Neuroimaging techniques, particularly Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), have revolutionized the study of brain function by allowing non-invasive, three-dimensional investigation in living subjects, including humans. wmpllc.orgfrontiersin.org

Positron Emission Tomography (PET) with radiolabeled this compound, such as [¹¹C]this compound, is a powerful tool for quantifying opioid receptor distribution and availability in the brain. nih.govwmpllc.org [¹¹C]this compound is a non-specific antagonist that binds to mu, delta, and kappa opioid receptors, making it suitable for studying the entire opioid system. wmpllc.orgnih.gov PET studies using [¹¹C]this compound have been instrumental in understanding the role of the endogenous opioid system in various conditions. For example, reduced opioid receptor binding has been observed in neuropathic pain patients. frontiersin.orgdovepress.com In studies of epilepsy, PET with [¹¹C]this compound has been used to quantify post-ictal and interictal changes in opioid receptor availability. kcl.ac.uk The development of longer-lived radiotracers like [¹⁸F]fluoroethyl-diprenorphine ([¹⁸F]FDPN) offers methodological advantages for PET studies. snmjournals.orgresearchgate.net

Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow. While PET provides molecular information about receptor binding, fMRI reveals which brain areas are functionally active during a specific task or stimulus. frontiersin.orgdovepress.com

Combined PET/fMRI studies offer a multimodal approach to investigate brain function, correlating changes in neurotransmitter systems with changes in neural activity. nih.govresearchgate.net For instance, a combined [¹¹C]this compound PET and fMRI study on acupuncture analgesia found both fMRI signal changes and alterations in [¹¹C]this compound binding in brain regions within the pain networks, such as the orbitofrontal cortex and insula. researchgate.netnih.gov This integrative approach helps to elucidate the neurochemical basis of the observed functional changes. nih.gov

TechniqueRadiotracer/MethodKey Findings with this compoundReference
PET [¹¹C]this compoundQuantifies opioid receptor distribution and availability in the human brain. nih.govwmpllc.org Reduced receptor binding in neuropathic pain. frontiersin.orgdovepress.com nih.govwmpllc.orgfrontiersin.orgdovepress.com
PET [¹¹C]this compoundUsed to assess changes in opioid receptor availability in epilepsy. kcl.ac.uk kcl.ac.uk
PET/fMRI [¹¹C]this compound & BOLD signalCorrelated changes in opioid receptor binding with functional activity during acupuncture analgesia. nih.govresearchgate.net nih.govresearchgate.net
PET [¹⁸F]FDPNLonger half-life offers advantages for studying opioid receptor kinetics. snmjournals.org snmjournals.org

Application of Animal Models (e.g., Rodents, Primates, Zebrafish) in Pharmacological and Behavioral Research

Animal models are indispensable for the pharmacological and behavioral investigation of compounds like this compound, providing crucial insights into its in vivo effects and mechanisms of action.

Rodents , particularly rats and mice, are the most commonly used models in this compound research. oup.com In vivo studies in rats were foundational in mapping the distribution of opioid receptors using [³H]this compound. pnas.orgnih.gov Biodistribution studies in rats with [¹¹C]this compound have shown high accumulation in the thalamus and caudate putamen. nih.gov Behavioral studies in mice have demonstrated that this compound can produce antidepressant-like effects, which are mediated by the delta-opioid receptor. nih.gov Rodent models are also used in competition binding assays to characterize the affinity of various ligands for opioid receptors. pnas.org

Non-human primates , such as rhesus macaques and baboons, are used in this compound research due to their phylogenetic proximity to humans. oup.com PET imaging studies in baboons using [¹¹C]this compound have been conducted to investigate the opioid system under baseline and blocked conditions. nih.gov Studies in rhesus macaques have used [¹¹C]this compound PET to examine the effects of pediatric vaccines on brain development and opioid receptor binding, finding associations between vaccine exposure, neurodevelopmental delays, and altered opioid ligand binding in the brainstem and amygdala. confex.comconfex.com

Zebrafish (Danio rerio) have emerged as a valuable model organism in neuroscience and pharmacology due to their genetic tractability, rapid development, and the fundamental similarity of their opioid system to that of mammals. researchgate.netoup.com The zebrafish opioid receptors display high affinity for [³H]this compound in saturation and competition binding assays. researchgate.netoup.com Behavioral studies in zebrafish have demonstrated the utility of this model for investigating the effects of analgesic drugs. collectionscanada.gc.ca The characterization of the complete opioid system in zebrafish makes it a powerful tool for studying opioid activity and for the in vivo screening of novel drugs. oup.comnih.gov

Animal ModelResearch Application with this compoundKey FindingsReference
Rodents (Rats/Mice) In vivo receptor mapping, biodistribution, behavioral studies.Mapped opioid receptor distribution; showed antidepressant-like effects. pnas.orgnih.gov pnas.orgnih.gov
Non-human Primates PET imaging of the opioid system.Investigated baseline and blocked opioid receptor binding; studied effects of external factors on brain development and opioid binding. nih.govconfex.comconfex.com nih.govconfex.comconfex.com
Zebrafish Receptor binding assays, behavioral pharmacology.Characterized high-affinity binding to zebrafish opioid receptors; established as a model for analgesic drug screening. researchgate.netoup.comcollectionscanada.gc.ca researchgate.netoup.comcollectionscanada.gc.ca

Future Directions and Emerging Research Paradigms

Exploration of Diprenorphine's Pharmacological Profile for Novel Therapeutic Applications

Although not approved for human use, this compound's broad-spectrum antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors makes it an invaluable research tool for identifying novel therapeutic strategies. drugbank.comrevvity.com Its utility in preclinical and clinical research, particularly in radiolabeled forms for Positron Emission Tomography (PET) imaging, allows for the in-vivo investigation of the opioid system's role in various disease states.

Current research is focused on using this compound-based imaging to probe the neurobiology of conditions beyond simple opioid action. Studies have used [11C]-diprenorphine PET to investigate changes in opioid receptor availability in patients with chronic neuropathic pain, opioid dependence, and during early abstinence. mdpi.comcambridge.org These studies help to elucidate the underlying receptor-level alterations associated with these conditions, potentially identifying new biomarkers or therapeutic targets. For instance, research has demonstrated altered [11C]-diprenorphine binding in specific brain regions of individuals with opioid dependence, suggesting changes in receptor density or endogenous opioid tone that could be targeted by future therapies. cambridge.org Initiatives like the NIH HEAL Initiative®, which aim to find scientific solutions to the opioid crisis, support the development of novel therapeutics for opioid use disorder. nih.govnih.gov The foundational knowledge gained from studies using tools like this compound is critical to informing the development of these next-generation treatments.

Development of Multifunctional Ligands based on this compound's Scaffold

The morphinan structure of this compound serves as a valuable chemical scaffold for the design of novel multifunctional ligands. researchgate.net The strategy of developing multifunctional ligands—single molecules that act simultaneously at multiple opioid receptor types—has gained popularity as a method to design therapeutics with improved efficacy and reduced side effects compared to selective agonists. researchgate.netmdpi.com

Researchers are modifying the this compound framework to create new chemical entities with precisely tailored pharmacological profiles. A key goal is the development of bifunctional ligands, such as those that combine mu-opioid receptor (MOR) agonism for pain relief with delta-opioid receptor (DOR) antagonism. nih.gov This specific profile has been shown in animal models to reduce the development of tolerance and dependence associated with traditional MOR agonists. nih.gov By systematically altering different parts of the core structure, scientists can conduct detailed structure-activity relationship (SAR) studies to optimize potency and efficacy at different opioid receptors. mdpi.comnih.gov This rational design approach, starting from a well-characterized scaffold like this compound's, accelerates the discovery of new drug candidates with potentially superior therapeutic properties.

Table 1: Examples of Multifunctional Ligand Profiles Developed from Opioid Scaffolds

Target ProfileDesired Therapeutic EffectRationale
MOR Agonist / DOR AntagonistPotent analgesia with reduced tolerance and dependence. nih.govDOR antagonism is believed to counteract the negative neuroadaptations caused by chronic MOR activation. nih.gov
KOR Agonist / MOR Partial AgonistAnalgesia, particularly for visceral pain, with a lower risk of abuse and respiratory depression. mdpi.comKOR agonism provides analgesia through a different pathway, while MOR partial agonism can limit the maximal euphoric and depressive effects. researchgate.net
MOR Agonist / NOP AgonistBroad-spectrum analgesia with potentially fewer MOR-related side effects. nih.govActivation of the Nociceptin/Orphanin FQ peptide (NOP) receptor can modulate the MOR system and produce analgesia with a different side-effect profile. nih.gov

Advanced Understanding of Opioid Receptor Oligomerization and Biased Agonism

This compound is a cornerstone of research into the sophisticated mechanisms of opioid receptor function, namely receptor oligomerization and biased agonism. As a non-selective antagonist, radiolabeled [3H]this compound is a standard tool in competitive binding assays. revvity.com These assays are essential for determining the binding affinity (Ki) of newly synthesized compounds for mu, delta, and kappa opioid receptors, providing a fundamental characterization of their receptor interaction profile. mdpi.comnih.govnih.gov

This utility extends to the study of two critical concepts:

Biased Agonism : This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment) at the same receptor. pnas.orgelyssabmargolis.com this compound is used in binding studies to characterize these biased ligands. pnas.orgpnas.org Some G protein-biased agonists, for example, only partially block the binding of [3H]this compound, which suggests a noncompetitive interaction at an allosteric site rather than direct competition at the primary (orthosteric) binding site. pnas.org This insight is crucial for developing safer opioids that maximize therapeutic effects (mediated by G proteins) while minimizing side effects like respiratory depression and tolerance (linked to β-arrestin pathways). mdpi.comnih.gov

Opioid Receptor Oligomerization : It is now evident that opioid receptors can form dimers or larger complexes (oligomers), both with themselves (homodimers) and with other receptor subtypes (heterodimers, e.g., MOR-DOR). nih.govpnas.orgresearchgate.net These receptor complexes can exhibit unique pharmacological properties distinct from the individual receptors. researchgate.netpnas.org this compound is used in binding and functional assays to probe these oligomers, helping to understand how dimerization alters ligand binding, signaling, and trafficking. pnas.orgnih.gov Researchers have developed ligands that selectively target these heterodimers, a feat that relies on foundational binding data often generated using this compound as a reference compound. pnas.org

Table 2: Use of this compound in Characterizing Novel Ligands

Assay TypeRole of this compoundInformation GainedResearch Area
Competitive Radioligand Binding[3H]this compound is the radioligand displaced by a test compound. mdpi.comnih.govnih.govpnas.orgnih.govresearchgate.netBinding affinity (Ki) of the test compound for μ, δ, and κ opioid receptors.Multifunctional Ligands, Biased Agonism
Saturation Binding[3H]this compound is used to determine the total number of receptors in a tissue sample. nih.govReceptor density (Bmax) and dissociation constant (Kd).Receptor Oligomerization, Neurobiology
PET Imaging[11C]this compound is the radiotracer injected to visualize opioid receptors in the brain. nih.govnih.govIn-vivo opioid receptor availability and occupancy.Novel Therapeutics, Multimodal Imaging

Integration of Multimodal Imaging and Omics Approaches in Opioid Research

The future of opioid research lies in integrating multiple layers of biological data, from genes to whole-brain function. This compound is playing a key role in this paradigm shift, particularly through its use in multimodal imaging.

An integrative approach combining PET with fMRI allows for the simultaneous investigation of neurochemical and neurophysiological events in the brain. nih.govsnmjournals.org Studies using [11C]this compound PET alongside fMRI have been conducted to explore the mechanisms of acupuncture analgesia. nih.govnih.govresearchgate.net In these studies, [11C]this compound binding reveals changes in the endogenous opioid system, while fMRI maps the associated changes in brain activity (blood-oxygen-level-dependent signal). nih.gov This allows researchers to identify which changes in brain function are specifically driven by opioid release, offering a more precise understanding of the underlying neurobiology. nih.govsnmjournals.org

In the context of "omics" (genomics, proteomics, metabolomics), which seek to understand the pathophysiology of conditions like opioid addiction and chronic pain on a systemic level, this compound-based imaging provides a crucial link between molecular-level data and functional brain changes. researchgate.netnih.gov For example, an omics study might identify a genetic variant associated with opioid use disorder. nih.gov A subsequent PET study using [11C]this compound could then investigate whether that genetic variant leads to altered opioid receptor availability in the brains of living subjects, bridging the gap between genotype and phenotype. cambridge.orgresearchgate.net This integration of multimodal imaging and omics is essential for building a comprehensive, systems-level understanding of opioid-related disorders and for identifying novel, personalized therapeutic interventions.

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) for dosing protocols. Include humane endpoints (e.g., respiratory depression thresholds) and preemptive analgesia for invasive procedures .

Q. What steps enhance reproducibility in this compound receptor studies?

  • Methodological Answer : Share raw data (e.g., binding curves, chromatograms) in public repositories like Zenodo. Document assay conditions (e.g., buffer composition, incubation times) using FAIR principles. Collaborate with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diprenorphine
Reactant of Route 2
Diprenorphine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.